3,4,6-trichlorophthalic Acid

Übersicht

Beschreibung

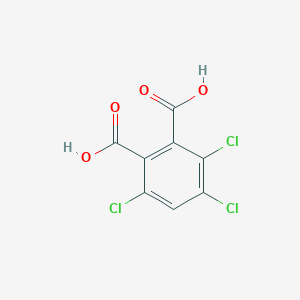

3,4,6-Trichlorophthalic acid (CAS: 62268-16-0) is a chlorinated derivative of phthalic acid, characterized by three chlorine substituents at positions 3, 4, and 6 on the benzene ring. Its anhydride form, 3,4,6-trichlorophthalic anhydride (CAS: 59317-90-7; molecular formula: C₈HCl₃O₃), is a key intermediate in synthesizing agrochemicals and pharmaceuticals . The compound’s reactivity and stability are influenced by the electron-withdrawing effects of chlorine atoms, which enhance its acidity and suitability for esterification or decarboxylation reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,4,6-Trichlorophthalic acid can be synthesized through the selective hydrodechlorination of 3,4,5,6-tetrachlorophthalic anhydride. This process involves the use of zinc dust in aqueous sodium hydroxide (5 wt %) to achieve high yield and selectivity . The reaction conditions typically include heating the mixture to facilitate the hydrodechlorination process.

Industrial Production Methods: On an industrial scale, the preparation of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous reactors and efficient separation techniques ensures high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 3,4,6-Trichlorophthalic acid undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

Reduction: Zinc dust and aqueous sodium hydroxide are commonly used for hydrodechlorination.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Esterification: Alcohols and acid catalysts like sulfuric acid are used to form esters.

Major Products:

Reduction: Less chlorinated phthalic acids.

Substitution: Substituted phthalic acids with various functional groups.

Esterification: Esters of this compound.

Wissenschaftliche Forschungsanwendungen

3,4,6-Trichlorophthalic acid has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-tumor properties.

Medicine: Research explores its use in developing pharmaceuticals with specific biological activities.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 3,4,6-trichlorophthalic acid exerts its effects involves interactions with molecular targets and pathways. The presence of chlorine atoms influences its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Chlorinated Aromatic Acids

2.1 Structural and Functional Differences

a. Tetrachloroterephthalic Acid (Chlorthal; CAS: 2136-79-0)

- Structure : Four chlorine atoms at positions 3, 4, 5, and 4.

- Properties : Increased lipophilicity and reduced water solubility compared to 3,4,6-trichlorophthalic acid due to additional chlorine substitution. Widely used as a pre-emergent herbicide (e.g., DCPA) .

b. 3,5-Dichlorophthalic Acid

- Structure : Two chlorine atoms at positions 3 and 3.

- Synthesis : Produced via selective dechlorination of 3,4,6-trichlorophthalic anhydride using zinc and sodium hydroxide, where the 4-position chlorine is preferentially removed .

- Reactivity : Lower acidity than 3,4,6-trichloro derivative due to fewer electron-withdrawing groups.

c. 2,6-Dichloroterephthalic Acid (CAS: N/A; Molecular formula: C₈H₄Cl₂O₄)

- Structure : Chlorines at positions 2 and 6.

- Applications : Intermediate in pesticide synthesis. The para-substitution (2,6) reduces steric hindrance compared to 3,4,6-trichloro, favoring nucleophilic substitution reactions .

2.2 Comparison with Non-Phthalic Chlorinated Compounds

a. 2,4,6-Trichlorophenoxyacetic Acid (CAS: 575-89-3)

- Structure: A phenoxyacetic acid derivative with chlorines at positions 2, 4, and 6 on the phenol ring.

- Toxicity : Highly toxic; requires stringent safety protocols (e.g., artificial respiration if inhaled) .

- Functional Contrast : Unlike this compound, this compound acts as a synthetic auxin herbicide, disrupting plant growth .

b. 3,4,6-Trichloro-pyridine-2-carboxylic Acid (CAS: 10469-09-7)

- Structure : Pyridine ring with chlorines at positions 3, 4, and 6.

- Electronic Effects : The nitrogen in the pyridine ring alters electron distribution, increasing stability in alkaline conditions compared to benzene-based analogs .

2.3 Fluorinated Analogs

3,4,6-Trifluorophthalic Anhydride

- Synthesis : Decarboxylation of 3,4,6-trifluorophthalic anhydride yields 2,4,5-trifluorobenzoic acid, highlighting the role of fluorine in stabilizing intermediates .

- Comparison : Fluorine’s higher electronegativity enhances acidity and thermal stability relative to chlorine-substituted analogs .

Environmental and Industrial Relevance

- Synthetic Utility : 3,4,6-Trichlorophthalic anhydride is a precursor to herbicides and polymer intermediates, whereas Tetrachloroterephthalic acid (Chlorthal) is directly applied in agriculture .

Biologische Aktivität

TCPA's biological activity is primarily attributed to its ability to interact with various biochemical pathways. The presence of chlorine atoms enhances its lipophilicity, allowing it to penetrate cellular membranes more effectively. Its mode of action may involve:

- Inhibition of Enzymatic Activity : TCPA has shown potential to inhibit certain enzymes involved in metabolic pathways.

- Alteration of Gene Expression : Studies suggest that TCPA can modulate gene expression related to inflammation and cell proliferation.

Toxicity Studies

Toxicological evaluations have been critical in assessing the safety profile of TCPA. A notable study involved administering TCPA to F344/N rats and B6C3F1 mice via oral gavage for 13 weeks. Key findings from this study include:

| Parameter | Observation |

|---|---|

| Survival Rate | No significant mortality in low-dose groups |

| Body Weight Changes | Decreased body weight in high-dose groups |

| Organ Weights | Increased kidney weights; no significant liver changes |

| Histopathological Findings | Renal tubule necrosis observed at higher doses |

These findings indicate that while TCPA exhibits some toxic effects at high concentrations, it may not pose significant risks at lower doses.

Environmental Impact

TCPA's persistence in the environment has raised concerns regarding its ecological effects. Studies have indicated that TCPA can bioaccumulate in aquatic organisms, potentially disrupting endocrine functions and leading to adverse ecological outcomes.

Case Study 1: Antimicrobial Activity

Research has explored the antimicrobial properties of TCPA against various pathogens. In vitro studies demonstrated that TCPA exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent.

Case Study 2: Antitumor Effects

Another area of investigation focused on the antitumor effects of TCPA. In cell line studies, TCPA was found to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential role for TCPA in cancer therapy, although further studies are needed to elucidate its efficacy in vivo.

Research Findings

Recent research has highlighted several important aspects of TCPA's biological activity:

- Anti-inflammatory Properties : TCPA has been shown to reduce inflammatory markers in animal models, indicating potential therapeutic applications in treating inflammatory diseases.

- Neurotoxicity Studies : Investigations into neurotoxic effects revealed that TCPA could impair neuronal function at high concentrations, necessitating caution in its application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4,6-trichlorophthalic acid, and how can reaction conditions be systematically optimized?

The synthesis of chlorinated phthalic acid derivatives often involves catalytic chlorination of precursors like phthalic anhydride. For example, Fe and I₂ catalysts in chlorosulfonic acid media can promote regioselective chlorination, but competing side reactions (e.g., over-chlorination or isomer formation) require careful optimization. Key parameters include temperature (150–200°C), catalyst-to-substrate ratios (e.g., 1:10 molar Fe:PAA), and chlorinating agent concentration. Intermediate analysis via GC-MS can identify mono-, di-, and trichloro derivatives to refine yield .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy are essential for structural confirmation, particularly to distinguish between positional isomers. High-resolution mass spectrometry (HRMS) validates molecular weights, while gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) quantifies intermediates in reaction mixtures. For example, GC-MS has been used to resolve dichloro- and trichlorophthalic anhydride isomers during synthesis .

Q. How can researchers quantify this compound in environmental or biological matrices?

Solid-phase extraction (SPE) followed by HPLC-MS/MS is a validated approach for trace quantification. For instance, SPE cartridges (e.g., C18 or hydrophilic-lipophilic balance phases) can isolate chlorinated aromatic acids from urine or water samples. MS/MS transitions (e.g., m/z 213 → 176 for this compound) improve specificity, with internal standards like deuterated analogs correcting for matrix effects .

Advanced Research Questions

Q. How do metabolic pathways involving this compound contribute to its toxicity, and what models are suitable for studying this?

Metabolites like 3,4,6-trichlorocatechol (a hydroxylated derivative) induce DNA strand breaks via redox cycling, as observed in Aroclor-1254-exposed rat models. In vitro assays using HepG2 cells or primary hepatocytes, combined with comet assays or γ-H2AX staining, can assess genotoxicity. Comparative studies with structural analogs (e.g., tetrachlorocatechols) may clarify structure-activity relationships .

Q. How can contradictory data on chlorination regioselectivity be resolved in synthesis studies?

Discrepancies in chlorination patterns (e.g., preferential 3,4,6- vs. 2,4,5-substitution) often arise from varying reaction media or catalysts. Computational modeling (e.g., density functional theory) can predict activation energies for different pathways, while in situ monitoring via Raman spectroscopy or X-ray diffraction tracks intermediate formation. For example, iodine catalysts favor ortho/para chlorination due to electrophilic aromatic substitution mechanisms .

Q. What advanced separation techniques differentiate this compound from its structural isomers?

Chiral stationary phases in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or supercritical fluid chromatography (SFC) can resolve enantiomers or diastereomers. Ion-mobility MS further distinguishes isomers based on collision cross-sectional differences. For industrial mixtures, 2D-GC×GC with electron-capture detectors improves resolution of polychlorinated analogs .

Q. How does this compound interact with environmental matrices, and what are its degradation kinetics?

Photodegradation studies under UV-Vis irradiation (λ = 254–365 nm) reveal half-lives in aqueous systems, with LC-HRMS identifying hydroxylated or dechlorinated byproducts. Sediment adsorption assays (e.g., batch sorption with kaolinite or humic acids) quantify bioavailability. Stable isotope probing (e.g., ¹³C-labeled analogs) traces biodegradation pathways in soil microcosms .

Q. What mechanistic insights explain the catalytic role of iodine in chlorination reactions?

Iodine acts as a Lewis acid, polarizing chlorosulfonic acid to generate Cl⁺ electrophiles. In situ X-ray absorption spectroscopy (XAS) can track iodine oxidation states during catalysis. Kinetic isotope effects (KIEs) using deuterated phthalic anhydride may distinguish between radical vs. ionic chlorination mechanisms .

Q. Methodological Considerations

- Data Contradictions : Reconcile conflicting toxicity or synthesis data by standardizing protocols (e.g., OECD guidelines for ecotoxicity assays) and cross-validating with multiple detection methods .

- Regulatory Compliance : Align analytical workflows with EPA/ISO standards (e.g., EPA Method 1694 for wastewater analysis) to ensure reproducibility and regulatory acceptance .

Eigenschaften

IUPAC Name |

3,4,6-trichlorophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3O4/c9-2-1-3(10)6(11)5(8(14)15)4(2)7(12)13/h1H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCACTBQREATMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455920 | |

| Record name | 3,4,6-trichlorophthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62268-16-0 | |

| Record name | 3,4,6-trichlorophthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.